molecular formula C14H15N7O3 B11449531 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[ethyl(phenyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylic acid

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[ethyl(phenyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11449531
M. Wt: 329.31 g/mol
InChI Key: DAZHKAHDMGTHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a mouthful, but its structure reveals its significance. Let’s break it down:

    1-(4-amino-1,2,5-oxadiazol-3-yl): This part contains an ring with an amino group at position 4.

    5-{[ethyl(phenyl)amino]methyl}: Here, we have an group attached to the triazole ring.

    1H-1,2,3-triazole-4-carboxylic acid: The core structure is a ring with a carboxylic acid group at position 4.

This compound combines features from different chemical classes, making it intriguing for research and applications.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves the click chemistry reaction between an azide and an alkyne . The Huisgen 1,3-dipolar cycloaddition forms the triazole ring. Other methods include cyclization reactions and functional group transformations .

Reaction Conditions::

    Click Chemistry: Typically carried out at room temperature or slightly elevated temperatures using copper(I) catalysts.

    Cyclization: Conditions vary based on the specific cyclization strategy (e.g., acid-catalyzed, base-catalyzed, or metal-catalyzed).

Industrial Production:: While not widely produced industrially, research labs and pharmaceutical companies synthesize this compound for targeted applications.

Chemical Reactions Analysis

Reactions::

    Oxidation: The amino group can undergo oxidation to form a corresponding group.

    Substitution: The carboxylic acid group is susceptible to nucleophilic substitution reactions.

    Reduction: Reduction of the nitro group (if present) can yield the corresponding .

Common Reagents and Conditions::

    Oxidation: Use oxidizing agents like or .

    Substitution: Nucleophiles (e.g., , , or ) in the presence of a suitable base.

    Reduction: with a metal catalyst (e.g., ).

Major Products::
  • Oxidation: Nitro-substituted derivatives.
  • Substitution: Various amide or ester derivatives.
  • Reduction: Amines or hydroxyl-substituted compounds.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: As a potential drug candidate due to its unique structure.

    Bioconjugation: In bioorthogonal labeling and protein modification.

    Materials Science: For functionalized surfaces and polymers.

Mechanism of Action

The exact mechanism remains an active area of research. its potential targets include enzymes, receptors, or cellular pathways related to disease processes.

Comparison with Similar Compounds

While there are no direct analogs, its hybrid structure sets it apart. Similar compounds include other triazoles , oxadiazoles , and carboxylic acids .

Properties

Molecular Formula

C14H15N7O3

Molecular Weight

329.31 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(N-ethylanilino)methyl]triazole-4-carboxylic acid

InChI

InChI=1S/C14H15N7O3/c1-2-20(9-6-4-3-5-7-9)8-10-11(14(22)23)16-19-21(10)13-12(15)17-24-18-13/h3-7H,2,8H2,1H3,(H2,15,17)(H,22,23)

InChI Key

DAZHKAHDMGTHEW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=C(N=NN1C2=NON=C2N)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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